molecular formula C27H46O2 B13385800 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13385800
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-UHFFFAOYSA-N
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Description

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of hydroxy and methyl groups through reactions such as hydroxylation and alkylation.

    Purification: Purification of the final product using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents.

    Substitution: Substitution of the hydroxy group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.

    Steroids: A class of compounds with similar core structures but varying functional groups and biological functions.

    Terpenoids: Compounds with similar structural motifs but different functional groups and properties.

Uniqueness

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 2140-46-7) is a steroid-like molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Characteristics

  • Molecular Formula : C27H46O2
  • Molecular Weight : 402.66 g/mol
  • Structure : The compound features a complex steroid backbone with a hydroxyl functional group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Hormonal Activity : The compound exhibits properties similar to steroid hormones. It has been shown to bind to specific receptors in target tissues, influencing gene expression and cellular activities associated with growth and metabolism.
  • Neuroprotective Effects : Recent studies indicate that the compound may enhance neuritic outgrowth in neuronal cells and modulate mitochondrial function. For instance, it has been observed to reduce the state 3 oxidative rate in mouse brain mitochondria, suggesting a potential role in neuroprotection by maintaining mitochondrial efficiency under stress conditions .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. This may help mitigate oxidative stress in cells and tissues.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can influence cell proliferation and differentiation in various cell lines. For example:
    • In neuronal cultures, it promoted neurite outgrowth and improved survival rates under oxidative stress conditions.
    • In cancer cell lines, it exhibited cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
  • In Vivo Studies : Animal models have shown that administration of this compound can lead to significant improvements in metabolic parameters and cognitive functions:
    • A study involving diabetic rats indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels.
    • Another study reported enhanced memory retention and learning capabilities in mice treated with the compound compared to controls.

Case Studies

StudyModelFindings
Mouse Brain MitochondriaDecreased state 3 oxidative rate; preserved mitochondrial coupling
Neuronal CulturesEnhanced neuritic outgrowth; improved cell survival under oxidative stress
Diabetic RatsImproved insulin sensitivity; reduced blood glucose levels

Potential Therapeutic Applications

Given its diverse biological activities, the compound shows promise for several therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in conditions like Alzheimer's disease or Parkinson's disease.
  • Metabolic Disorders : The ability to improve insulin sensitivity positions it as a candidate for treating type 2 diabetes.
  • Cancer Therapy : Preliminary data on cytotoxicity against cancer cells indicate possible applications in oncology.

Properties

IUPAC Name

17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.